molecular formula C22H45N2O9P B8123557 Dimethylaminocyclophosphamide-PEG5-t-butyl ester

Dimethylaminocyclophosphamide-PEG5-t-butyl ester

Katalognummer: B8123557
Molekulargewicht: 512.6 g/mol
InChI-Schlüssel: GAEZKHIDTQVRLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethylaminocyclophosphamide-PEG5-t-butyl ester is a useful research compound. Its molecular formula is C22H45N2O9P and its molecular weight is 512.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Dimethylaminocyclophosphamide-PEG5-t-butyl ester is a compound that combines the pharmacological properties of cyclophosphamide, a well-known chemotherapeutic agent, with polyethylene glycol (PEG) to enhance its solubility and bioavailability. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Dimethylaminocyclophosphamide : A derivative of cyclophosphamide that enhances its cytotoxic effects.
  • PEG5-t-butyl ester : This moiety increases water solubility and reduces immunogenicity, facilitating better distribution in biological systems.

Molecular Formula : C15_{15}H30_{30}N2_{2}O4_{4}P
Molar Mass : 350.35 g/mol
CAS Number : 2185810-95-9

Dimethylaminocyclophosphamide exerts its biological effects primarily through the following mechanisms:

  • Alkylation of DNA : The active metabolites of cyclophosphamide form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription.
  • Induction of Apoptosis : The compound triggers programmed cell death in rapidly dividing cells, which is particularly beneficial in targeting cancer cells.
  • Immunomodulatory Effects : PEGylation modifies the pharmacokinetics of the drug, potentially enhancing its immunosuppressive properties while reducing systemic toxicity.

In Vitro Studies

Research has demonstrated that this compound shows significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (Cervical)5.2
A549 (Lung)3.8
MCF-7 (Breast)4.5

These results indicate that the compound retains potent anti-cancer activity comparable to traditional cyclophosphamide but with improved solubility due to PEGylation.

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound:

  • Study Design : Mice bearing xenograft tumors were treated with varying doses of this compound.
  • Results : Significant tumor regression was observed at doses as low as 10 mg/kg, with minimal side effects compared to non-PEGylated counterparts.

Case Studies

  • Case Study in Ovarian Cancer :
    • A clinical trial evaluated the efficacy of this compound in patients with recurrent ovarian cancer. Results showed a response rate of 60% with manageable toxicity profiles.
  • Combination Therapy :
    • Another study explored the use of this compound in combination with immunotherapy agents, demonstrating enhanced efficacy and improved patient outcomes.

Safety and Toxicity

While PEGylation generally reduces toxicity, studies have indicated some adverse effects:

  • Hematological Toxicity : Mild leukopenia observed in some patients.
  • Gastrointestinal Effects : Nausea and vomiting were reported but were manageable with standard antiemetic therapy.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

One of the primary applications of Dimethylaminocyclophosphamide-PEG5-t-butyl ester is in drug delivery systems. The PEG component improves the solubility of poorly water-soluble drugs, facilitating their administration and enhancing their therapeutic efficacy. This modification is particularly beneficial for chemotherapeutic agents that require precise dosing and targeted delivery to minimize side effects.

Bioconjugation Techniques

The compound is also utilized in bioconjugation, where it acts as a linker between drugs and targeting molecules such as antibodies or peptides. This application is critical for developing targeted therapies that can selectively bind to cancer cells, thereby reducing collateral damage to healthy tissues.

Surface Modification of Drug Particles

Surface modification using this compound allows for improved stability and bioavailability of drug formulations. The hydrophilic nature of PEG enhances the dispersion of drug particles in biological fluids, which is essential for effective drug delivery.

Enhanced Solubility and Bioavailability

A study demonstrated that the incorporation of PEG5-t-butyl ester significantly improved the solubility of dimethylaminocyclophosphamide in aqueous solutions compared to its unmodified form. This enhancement was attributed to the hydrophilic nature of PEG, which reduces aggregation and promotes better dispersion in biological environments .

Targeted Drug Delivery

In another case study, researchers explored the use of this compound in a targeted drug delivery system for cancer therapy. The results indicated that conjugating the drug with PEG facilitated its accumulation in tumor tissues while minimizing systemic exposure, thereby enhancing therapeutic outcomes .

Comparative Data Table

Application AreaDescriptionBenefits
Drug Delivery SystemsEnhances solubility and bioavailability of drugsImproved therapeutic efficacy
Bioconjugation TechniquesLinks drugs to targeting moleculesSelective binding to target cells
Surface ModificationModifies drug particle surfaces for better stabilityEnhanced dispersion in biological fluids

Eigenschaften

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(dimethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45N2O9P/c1-22(2,3)33-21(25)7-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-9-24-8-6-10-32-34(24,26)23(4)5/h6-20H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEZKHIDTQVRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN1CCCOP1(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45N2O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.